molecular formula C7H14O3 B1315408 3-(1-Ethoxyethoxy)oxetane CAS No. 85328-36-5

3-(1-Ethoxyethoxy)oxetane

Cat. No.: B1315408
CAS No.: 85328-36-5
M. Wt: 146.18 g/mol
InChI Key: NXPNJCAIEXYHOZ-UHFFFAOYSA-N
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Description

3-(1-Ethoxyethoxy)oxetane is an organic compound with the molecular formula C7H14O3. It features an oxetane ring, which is a four-membered ring containing three carbon atoms and one oxygen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-Ethoxyethoxy)oxetane typically involves the cyclization of appropriate precursors. One common method is the intramolecular etherification of 3-(1-ethoxyethoxy)propanol under acidic conditions. Another approach involves the epoxide ring opening followed by ring closure to form the oxetane ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions: 3-(1-Ethoxyethoxy)oxetane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane ketones, while reduction can produce oxetane alcohols .

Scientific Research Applications

3-(1-Ethoxyethoxy)oxetane has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1-Ethoxyethoxy)oxetane involves its interaction with molecular targets through its oxetane ring. The ring strain in the oxetane structure makes it reactive towards nucleophiles and electrophiles, facilitating various chemical transformations. The compound can participate in ring-opening reactions, leading to the formation of reactive intermediates that interact with biological targets or other chemical species .

Comparison with Similar Compounds

    Oxetane: The parent compound with a simple four-membered ring structure.

    3,3-Bis(chloromethyl)oxetane: A derivative with two chloromethyl groups.

    3,3-Bis(azidomethyl)oxetane: A derivative with two azidomethyl groups.

Uniqueness: 3-(1-Ethoxyethoxy)oxetane is unique due to the presence of the ethoxyethoxy group, which imparts distinct chemical properties and reactivity compared to other oxetane derivatives. This functional group enhances its solubility and potential for further chemical modifications .

Properties

IUPAC Name

3-(1-ethoxyethoxy)oxetane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O3/c1-3-9-6(2)10-7-4-8-5-7/h6-7H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXPNJCAIEXYHOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C)OC1COC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40522635
Record name 3-(1-Ethoxyethoxy)oxetane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40522635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85328-36-5
Record name 3-(1-Ethoxyethoxy)oxetane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40522635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The crude 3-chloro-2-(1-ethoxyethoxy)-1-propyl acetate produced in Example 9 was added over a period of 1.5 hours to a stirred hot (105°) solution of 1.1 kg (27.5 moles) of sodium hydroxide in 1.1 L of water in a 5 L three-necked round-bottomed flask equipped with a mechanical stirrer, a reflux condenser, a dropping funnel, and a thermometer. The mixture was refluxed for an additional 4 hours period and then was allowed to cool to 25° C. The mixture was stirred with 1.5 L of water to dissolve inorganic salts and the phases were separated. The aqueous solution was extracted with 2 L of methylene chloride. Solvent was removed from the methylene chloride layer and the residual oil was combined with the above organic phase to give 1.2 kg of crude 3-(1-ethoxyethoxy) oxetane.
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0 (± 1) mol
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1.1 kg
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1.1 L
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1.5 L
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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